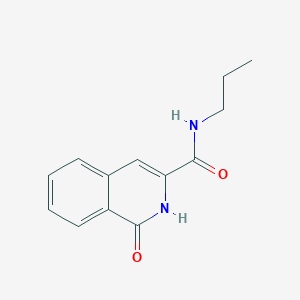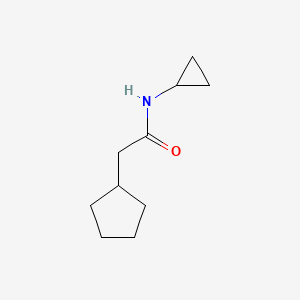![molecular formula C17H16N4O B7472911 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The exact mechanism of action of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can have a range of biochemical and physiological effects. For example, it has been shown to:
1. Inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages.
2. Induce cell cycle arrest and apoptosis in cancer cells.
3. Inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
4. Inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
5. Inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
实验室实验的优点和局限性
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. It has been shown to exhibit a range of biological activities, making it a promising candidate for the development of new drugs.
2. It can be synthesized using relatively simple and straightforward methods.
3. It has been extensively studied in vitro, making it a well-characterized compound.
Some of the limitations of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone for lab experiments include:
1. Its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
2. Its toxicity and pharmacokinetic properties are not well characterized, making it difficult to assess its potential as a therapeutic agent.
3. Its synthesis requires the use of hazardous chemicals, such as acetic anhydride and triethylamine, which can pose safety risks in the lab.
未来方向
There are several future directions for the study of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone. Some of these include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to assess its toxicity and pharmacokinetic properties in vivo.
3. Studies to optimize its synthesis method and develop more efficient and safer routes of synthesis.
4. Studies to evaluate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections.
5. Studies to develop new derivatives of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone with improved biological activities and pharmacokinetic properties.
合成方法
The synthesis of 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been reported in the literature. One of the most common methods involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1,3-dimethyl-2-chloropyridinium iodide to yield the final compound.
科学研究应用
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs. Some of the specific scientific research applications of this compound include:
1. Anti-inflammatory properties: 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by activated macrophages. This suggests that it may be useful for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
2. Anti-tumor properties: Studies have shown that 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone can induce cell cycle arrest and apoptosis in cancer cells. This makes it a potential candidate for the development of new anti-cancer drugs.
3. Anti-viral properties: 2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. This suggests that it may be useful for the treatment of viral infections.
属性
IUPAC Name |
2,3-dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-14-9-13(10-18-16(14)20(2)19-11)17(22)21-8-7-12-5-3-4-6-15(12)21/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFGAFIQYWBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)




![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)